2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the development of optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . Its unique structural properties make it a valuable tool in various technological applications .
Mechanism of Action
Target of Action
They can form stable electron-rich complexes with transition metals, especially copper .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various biochemical reactions, such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Result of Action
It’s known that imidazo[1,2-a]pyridines exhibit high biological and pharmaceutical activity .
Action Environment
These compounds are known for their valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Biochemical Analysis
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have been found to have anticancer properties . These compounds have been shown to inhibit the growth of cancer cells, such as KRAS G12C-mutated NCI-H358 cells .
Molecular Mechanism
Some imidazo[1,2-a]pyridine derivatives have been found to act as covalent inhibitors in cancer treatment . These compounds bind to specific proteins in cancer cells, inhibiting their function and leading to cell death .
Preparation Methods
The synthesis of 2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods typically involve the use of specific reagents and catalysts to facilitate the formation of the imidazo[1,2-a]pyridine scaffold .
Chemical Reactions Analysis
2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other similar compounds, such as 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde . While both compounds share a similar imidazo[1,2-a]pyridine core, their unique substituents confer different chemical and biological properties . This uniqueness makes this compound particularly valuable in specific research and industrial applications .
Properties
IUPAC Name |
2-(2-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-13-7-3-2-6-11(13)15-12(10-18)17-9-5-4-8-14(17)16-15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZXWEJQRXRXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N3C=CC=CC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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